

FTI-276 Basic Properties and Handling

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Compound Focus: Fti 276

CAS No.: 170006-72-1

Cat. No.: S548235

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The table below summarizes key biochemical characteristics and handling information for FTI-276 [1].

Property	Specification
Product Name	FTI-276 (Calbiochem)
Quality	≥90% (HPLC)
Physical Form	White solid, trifluoroacetate salt, hygroscopic [1]
Solubility	25 mg/mL in DMSO [1]
Storage	Freeze desiccated at -20°C; stable for up to 1 week at -70°C after reconstitution [1]
Primary Target	Farnesyltransferase (FTase) [1]
IC ₅₀ (FTase)	500 pM (in vitro) [1]
IC ₅₀ (GGTase I)	50 nM (in vitro) [1]
Cell Permeable	No [1]
Reversibility	No [1]

Research Applications and Key Findings

Despite its lack of inherent cell permeability, FTI-276 shows potent biological effects in cellular models when delivered via transfection. The table below highlights key experimental findings.

Research Area/Model	Key Finding	Reported Concentration	Delivery Method
Cardiac Hypertrophy (Rat neonatal cardiomyocytes)	Attenuated cardiac remodelling in spontaneously hypertensive rats [2].	10 μ M [2]	Not specified in the study; standard practice is transfection reagent.
Cancer & Oncogenic Signaling (NIH 3T3 cells transformed with Ras oncogene)	Inhibited oncogenic signaling and tumor growth [1].	20 μ M [1]	Not specified in the study; standard practice is transfection reagent.
Angiogenesis & Melanoma (Human endothelial cells)	Inhibited VEGF-induced DNA synthesis and tube formation in a study investigating minodronate [3].	10 μ M [3]	Not specified in the study; standard practice is transfection reagent.

Experimental Protocol for Cell-Based Studies

This protocol outlines the general steps for using FTI-276 in cell culture, based on methodologies described in the research literature [3] [2].

Materials

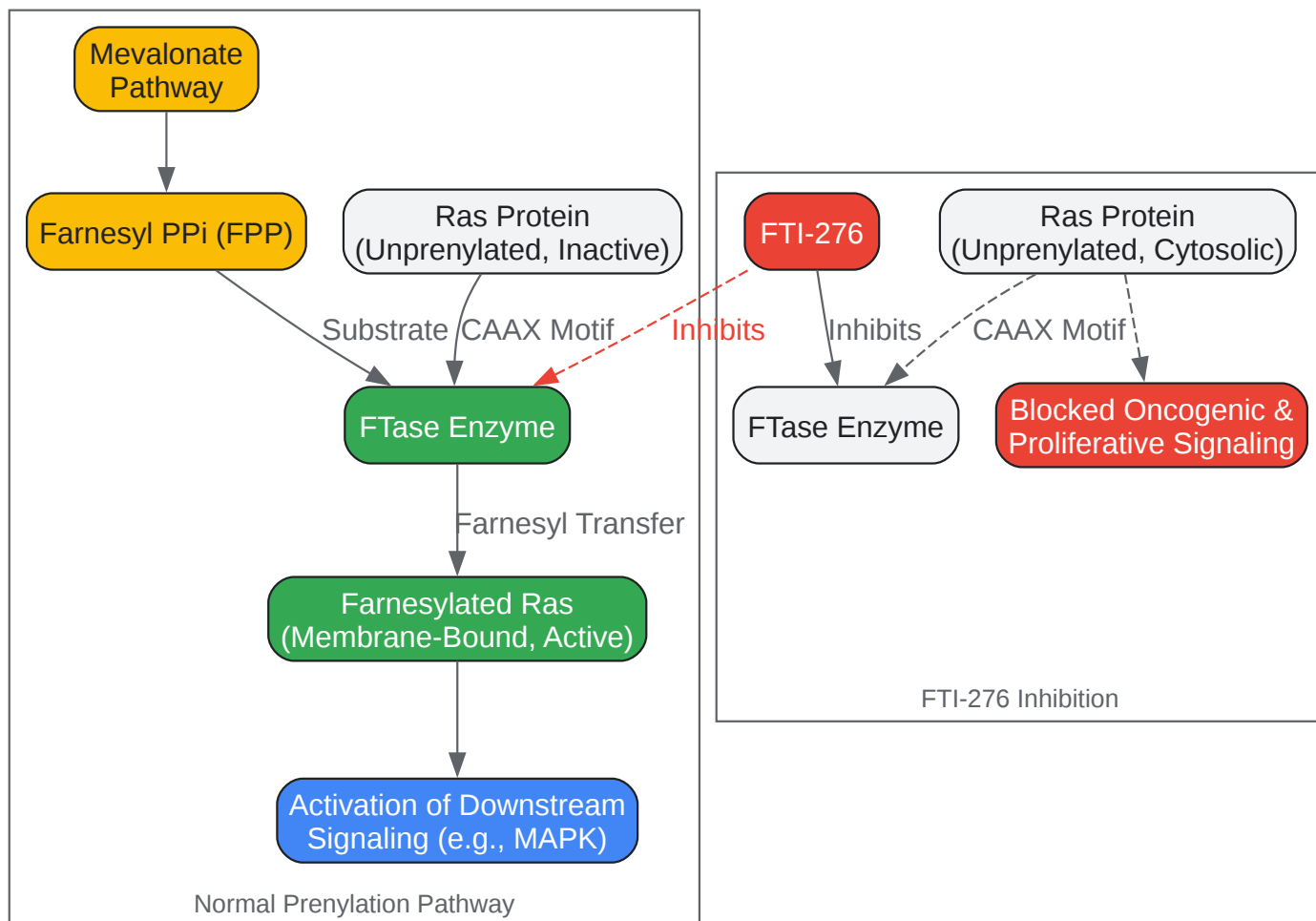
- **FTI-276 Stock Solution:** Reconstitute FTI-276 in sterile DMSO to a concentration of 10-50 mM. Aliquot and store at -70°C [1].
- **Cell Culture Reagents:** Appropriate cell line media, serum, and transfection reagent (as FTI-276 is not cell-permeable).
- **Control Compounds:** DMSO vehicle control and a positive control (e.g., another FTI like FTI-277 [4]).

Procedure

- **Cell Seeding:** Plate cells at the desired density and allow them to adhere overnight under standard culture conditions.
- **Preparation of Working Complexes:**
 - Dilute the required amount of FTI-276 stock solution in a serum-free medium.
 - Add the appropriate transfection reagent according to the manufacturer's instructions.
 - Incubate the mixture for 15-30 minutes at room temperature to form complexes.
- **Treatment:**
 - Add the FTI-276/transfection reagent complexes directly to the cell culture media.
 - For a vehicle control, prepare complexes using DMSO only at the same final concentration.
 - Gently swirl the culture dish to ensure uniform distribution.
- **Incubation:** Incubate cells for the desired treatment duration (e.g., 24-72 hours) under standard conditions.
- **Downstream Analysis:** Proceed with your experimental endpoint, such as:
 - **Western Blotting:** Assess prenylation status of downstream targets like Ras or HDJ2 [5] [6].
 - **Proliferation/Viability Assays:** Use assays like WST-8 (CCK-8) to measure anti-proliferative effects [2].
 - **Functional Assays:** Perform tube formation assays (for angiogenesis) or analyze markers of hypertrophy/hypertrophy [3] [2].

Farnesyltransferase Inhibition Signaling Pathway

This diagram illustrates the core signaling pathway through which FTI-276 exerts its effects, by inhibiting the membrane localization and activation of key proteins like Ras.



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Important Technical Notes

- **Permeability Constraint:** FTI-276's lack of cell permeability is a critical factor for experimental design [1]. Data from studies not explicitly describing a delivery method should be interpreted with caution.
- **Off-Target Effects:** At higher concentrations, FTI-276 can also inhibit geranylgeranyltransferase I (GGTase I), which may contribute to observed phenotypic effects [1] [6].
- **Negative Control:** Always include a transfection reagent with DMSO vehicle control to rule out effects caused by the delivery method itself.

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